Notum Carboxylesterase OPTS Biochemical IC₅₀: 7.8-Fold Gain Over Methyl Ester and 15.8-Fold Over Ethyl Ester
In a controlled structure–activity relationship study of Notum carboxylesterase covalent inhibitors, the 2,2-difluoroethyl ester (compound 4) demonstrated an OPTS biochemical IC₅₀ of 12 ± 2.8 nM. This represents a 7.8-fold improvement over the methyl ester (compound 1, IC₅₀ = 93 ± 20 nM) and a 15.8-fold improvement over the ethyl ester (compound 3, IC₅₀ = 190 ± 45 nM) [1]. The enhancement is attributed to the electron-withdrawing effect and hydrogen bond donor capability of the terminal CHF₂ proton, which optimally positions the molecule for warhead hydrolysis.
| Evidence Dimension | Notum OPTS biochemical IC₅₀ |
|---|---|
| Target Compound Data | 12 ± 2.8 nM (2,2-difluoroethyl ester, compound 4) |
| Comparator Or Baseline | Methyl ester (compound 1): 93 ± 20 nM; Ethyl ester (compound 3): 190 ± 45 nM |
| Quantified Difference | 7.8-fold more potent than methyl ester; 15.8-fold more potent than ethyl ester |
| Conditions | Notum OPTS fluorescence-based biochemical assay; all values are mean ± s.d. (n = 4), experiments quoted to 2 significant figures [1]. |
Why This Matters
Procurement of 2,2-difluoroethyl triflate enables synthesis of Notum inhibitors with nanomolar biochemical potency, whereas the corresponding methyl or ethyl triflate would yield compounds with substantially inferior target engagement.
- [1] Zhao, Y., Svensson, F., Steadman, D., Frew, S., Monaghan, A., Bictash, M., Moreira, T., Chalk, R., Lu, W., Fish, P. V., & Jones, E. Y. (2021). Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry, 64(16), 11972–11987. Table 1. View Source
